6,8-Dimethylimidazo[1,2-a]pyridine
Description
Contextualization within Nitrogen-Heterocyclic Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, forming the structural basis for a vast array of biologically active molecules and functional materials. nih.govpressbooks.pub These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are prevalent in nature and are fundamental to many biochemical processes. pressbooks.pubbritannica.com Their diverse structures and properties have made them indispensable in various fields, including medicinal chemistry, agrochemicals, and materials science. msesupplies.com
The imidazo[1,2-a]pyridine (B132010) scaffold is a prominent member of this class, characterized by a fused bicyclic system consisting of an imidazole (B134444) ring and a pyridine (B92270) ring. researchgate.netontosight.ai This arrangement results in a unique electronic structure and a versatile platform for chemical modification. The pyridine ring, a six-membered heterocycle with one nitrogen atom, and the imidazole ring, a five-membered ring with two nitrogen atoms, together create a scaffold with a rich chemical landscape. pressbooks.pubwikipedia.org The widespread interest in imidazo[1,2-a]pyridines stems from their recognition as a "privileged scaffold" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. nih.govnih.gov
Historical Perspective on Imidazo[1,2-a]pyridine Research and Evolution
Research into imidazo[1,2-a]pyridines has a rich history, with early investigations focusing on their synthesis and basic chemical properties. Over the decades, the scientific community has recognized the immense potential of this scaffold, leading to an exponential increase in research articles, particularly in the last decade. nih.gov The development of new synthetic methodologies has been a significant driver of this evolution. nih.govrsc.org These advancements have enabled the efficient and diverse functionalization of the imidazo[1,2-a]pyridine core at various positions (C2, C3, C5, C6, C7, and C8), allowing for the fine-tuning of its physicochemical and biological properties. rsc.org
Several commercially available drugs, such as Zolpidem, Alpidem, and Zolimidine, feature the imidazo[1,2-a]pyridine core, highlighting the scaffold's therapeutic relevance. researchgate.netresearchgate.net The success of these drugs has further spurred research into novel derivatives with a wide range of potential applications, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.govnih.gov
Rationale for Investigating 6,8-Dimethylimidazo[1,2-a]pyridine: A Research Compound Focus
The methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the substitution pattern on the imidazo[1,2-a]pyridine core has been shown to be crucial for its biological activity. researchgate.net The study of 6,8-disubstituted analogs allows for a systematic exploration of how substituents at these positions modulate the compound's efficacy and selectivity. This targeted approach is essential for the rational design of new and improved imidazo[1,2-a]pyridine-based compounds for various research applications.
Scope and Objectives of Academic Inquiry on this compound
Academic inquiry into this compound and its derivatives encompasses a broad range of objectives. A primary focus is the development of efficient and novel synthetic routes to access these compounds. nih.gov This includes the exploration of multicomponent reactions and C-H functionalization strategies to build molecular complexity in a controlled manner. rsc.orgnih.gov
Another key objective is the comprehensive characterization of the physicochemical properties of these compounds. This involves detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and, when possible, single-crystal X-ray diffraction to determine the precise three-dimensional structure.
Furthermore, a significant portion of research is dedicated to exploring the potential applications of these compounds. This includes investigating their biological activities, such as their potential as anticancer, antifungal, or antituberculosis agents. nih.govnih.govrsc.orgresearchgate.net For example, a range of 6-substituted imidazo[1,2-a]pyridines have been synthesized and shown to exhibit significant activity against colon cancer cell lines. nih.gov The overarching goal of this academic inquiry is to generate a deeper understanding of the chemical and biological properties of the 6,8-dimethyl-substituted imidazo[1,2-a]pyridine scaffold, which can then be leveraged for the development of new scientific tools and potential therapeutic leads.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6,8-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H10N2/c1-7-5-8(2)9-10-3-4-11(9)6-7/h3-6H,1-2H3 |
InChI Key |
WPZVVJYMRJUKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6,8 Dimethylimidazo 1,2 a Pyridine and Its Analogues
Convergent and Divergent Synthetic Strategies
The construction of the 6,8-dimethylimidazo[1,2-a]pyridine core and its analogues relies on both convergent and divergent synthetic strategies, allowing for the efficient generation of molecular diversity.
Cyclization Reactions in the Formation of the Imidazo[1,2-a]pyridine (B132010) Core
Cyclization reactions are fundamental to the synthesis of the imidazo[1,2-a]pyridine nucleus. A primary and classical approach involves the reaction of a substituted 2-aminopyridine (B139424) with an α-haloketone. For the synthesis of this compound, the key starting material is 3,5-dimethylpyridin-2-amine. rsc.org The reaction with an α-haloketone, such as chloroacetone (B47974) or bromoacetone, proceeds via an initial N-alkylation of the pyridine (B92270) nitrogen followed by an intramolecular cyclization and dehydration to furnish the fused bicyclic system. This method is highly versatile and can be performed under various conditions, including catalyst-free and solvent-free environments at elevated temperatures. researchgate.net
Recent advancements have focused on developing more environmentally benign and efficient cyclization protocols. For instance, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters presents a rapid and eco-friendly route to imidazo[1,2-a]pyridines. acs.org Another innovative approach involves a one-pot multicomponent reaction transforming lignin (B12514952) β-O-4 model compounds into imidazo[1,2-a]pyridines using 2-aminopyridine as the nitrogen source, catalyzed by Pd/C and promoted by iodine. organic-chemistry.orgrsc.orgnih.gov
Condensation and Annulation Approaches
Condensation reactions provide a powerful tool for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, involving a 2-aminoazine, an aldehyde, and an isocyanide, is a prominent example of a condensation approach that yields a diverse array of imidazo[1,2-a]annulated heterocycles. rsc.org This reaction is typically acid-catalyzed and allows for the introduction of various substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core.
Furthermore, annulation strategies have been developed for the construction of the imidazo[1,2-a]pyridine scaffold. A palladium-catalyzed intramolecular dehydrogenative coupling reaction has been successfully employed for the synthesis of fused imidazo[1,2-a]pyrimidines, demonstrating the utility of C-H activation in building the heterocyclic system. nih.gov These methods offer high atom economy and provide access to complex molecular architectures from readily available starting materials.
Catalytic Systems and Reaction Conditions Optimization
The optimization of catalytic systems and reaction conditions is crucial for achieving high yields, selectivity, and functional group tolerance in the synthesis of this compound and its analogues.
Transition Metal-Catalyzed Coupling Reactions for Core Functionalization
Transition metal catalysis, particularly with palladium and copper, plays a pivotal role in the functionalization of the pre-formed imidazo[1,2-a]pyridine core. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the introduction of aryl and heteroaryl substituents at various positions of the ring system. nih.gov For instance, palladium-catalyzed C-H arylation of pyridines with aryl triflates can occur regioselectively, offering a direct method for functionalization. researchgate.net Specifically, 8-aminoimidazo[1,2-a]pyridine (AIP) has been utilized as a directing group to achieve selective β-C(sp2)–H arylation. rsc.org
Copper-catalyzed reactions have also emerged as powerful tools for imidazo[1,2-a]pyridine synthesis and functionalization. rsc.org Copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is a versatile method compatible with a broad range of functional groups. organic-chemistry.org Furthermore, copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant provide an environmentally friendly route to these heterocycles. organic-chemistry.orgnih.gov
Below is a table summarizing various catalytic systems used in the synthesis and functionalization of imidazo[1,2-a]pyridines.
| Catalyst System | Reaction Type | Substrates | Product | Reference(s) |
| Pd(OAc)2/Ligand | Suzuki-Miyaura Coupling | Halogenated imidazo[1,2-a]pyridines, Boronic acids | Arylated imidazo[1,2-a]pyridines | nih.gov |
| Pd(II) | C-H Olefination | Imidazo[1,2-a]pyridines, Olefins | Alkenylated imidazo[1,2-a]pyridines | rsc.org |
| CuI | Aerobic Oxidative Cyclization | 2-Aminopyridines, Acetophenones | Substituted imidazo[1,2-a]pyridines | organic-chemistry.org |
| CuBr | One-pot Synthesis | Aminopyridines, Nitroolefins | Substituted imidazo[1,2-a]pyridines | organic-chemistry.orgnih.gov |
| Rh(III) | C-H Alkenylation/Annulation | 2-Arylimidazo[1,2-a]pyridines, Diazo compounds | Fused imidazo[1,2-a]pyridines | rsc.org |
Organocatalysis and Biocatalysis in Scaffold Construction
In recent years, organocatalysis has gained prominence as a sustainable alternative to metal-based catalysis. For the synthesis of imidazo[1,2-a]pyridines, organocatalysts can promote key bond-forming reactions. For example, the GBB three-component reaction can be effectively catalyzed by Brønsted acids.
While specific examples of biocatalysis for the direct construction of the this compound scaffold are not extensively reported, the principles of enzymatic catalysis offer significant potential for future developments in the stereoselective synthesis of its derivatives.
Stereoselective Synthesis and Chiral Resolution Techniques for Derivatives
The development of stereoselective synthetic methods and chiral resolution techniques is of paramount importance for accessing enantiomerically pure derivatives of this compound, which is crucial for understanding their structure-activity relationships.
Recent breakthroughs have demonstrated the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction. nih.gov By employing a chiral phosphoric acid catalyst, the GBB reaction between 6-aryl-2-aminopyridines, aldehydes, and isocyanides can afford a variety of imidazo[1,2-a]pyridine atropoisomers with high enantioselectivities. nih.gov This methodology highlights the power of organocatalysis in controlling stereochemistry.
Catalytic asymmetric hydrogenation represents another powerful strategy for generating chiral centers. The hydrogenation of substituted imidazoles to chiral imidazolines has been achieved with high enantioselectivity using a chiral ruthenium catalyst. acs.org This approach could potentially be adapted for the stereoselective reduction of the imidazole (B134444) ring in certain imidazo[1,2-a]pyridine derivatives.
For the separation of racemic mixtures of chiral imidazo[1,2-a]pyridine derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique. chromatographyonline.comresearchgate.netresearchgate.net Various chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak and Chiralcel), have been successfully employed for the resolution of enantiomers of related heterocyclic compounds. rsc.org
The table below provides an overview of stereoselective methods and chiral resolution techniques applicable to imidazo[1,2-a]pyridine derivatives.
| Method | Catalyst/Stationary Phase | Application | Outcome | Reference(s) |
| Asymmetric Multicomponent Reaction | Chiral Phosphoric Acid | Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines | High yields and enantioselectivities | nih.gov |
| Catalytic Asymmetric Hydrogenation | Chiral Ruthenium Complex | Enantioselective reduction of the imidazole ring | High enantiomeric excess | acs.org |
| Chiral HPLC | Polysaccharide-based CSPs | Separation of racemic mixtures | Resolution of enantiomers | rsc.orgchromatographyonline.com |
Green Chemistry Principles and Sustainable Synthesis Methodologies for this compound
The application of green chemistry principles to the synthesis of imidazo[1,2-a]pyridines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are being actively applied to the synthesis of derivatives like this compound.
A primary green strategy is the use of environmentally benign solvents, with water being an ideal choice. For instance, the synthesis of 2-phenylimidazo[1,2-a]pyridines has been successfully achieved in a PEG-400 and water mixture, which circumvents the need for volatile and toxic organic solvents. researchgate.net Another approach involves catalyst-free reactions, which simplify purification and reduce metal waste. The condensation of 2-aminopyridines with α-halogenocarbonyl compounds, a fundamental step in forming the imidazo[1,2-a]pyridine core, can be performed at room temperature in DMF with potassium carbonate, avoiding the need for a metal catalyst. acs.org
Multicomponent reactions (MCRs) are a cornerstone of green synthesis for this scaffold, as they combine three or more reactants in a single step, leading to high atom economy and reduced waste. The Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for constructing substituted imidazo[1,2-a]pyridines. acs.orgnih.gov Researchers have developed greener versions of this reaction using recoverable catalysts like calix[n]arene sulfonic acid in water or mild catalysts such as ammonium (B1175870) chloride in ethanol (B145695). acs.org
Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and often improving yields. researchgate.netorganic-chemistry.org For example, a metal-free synthesis of 2,8-diaryl-6-aminoimidazo-[1,2-a]pyridines was achieved in just 10 minutes using microwave irradiation. organic-chemistry.org
The table below summarizes various green synthetic approaches applicable to the imidazo[1,2-a]pyridine scaffold.
| Reaction Type | Key Green Feature(s) | Catalyst/Conditions | Solvent | Typical Yield | Reference |
| Condensation | Catalyst-free | K₂CO₃, Room Temp. | DMF | Good | acs.org |
| MCR (GBB) | Water solvent, Recoverable catalyst | Calix[n]arene sulfonic acid | Water | High | acs.org |
| MCR (GBB) | Mild catalyst | Ammonium chloride | Ethanol | Good | acs.org |
| Cyclo-condensation | Microwave-assisted, Benign solvent | Microwave irradiation | PEG-400/Water | Good | researchgate.net |
| Benzannulation | Microwave-assisted, Metal-free | Microwave irradiation | N/A | up to 94% | organic-chemistry.org |
| One-pot Synthesis | One-pot, Clay catalyst | Montmorillonite K-10 clay, Microwave | 1,4-dioxane | Good | nih.gov |
Challenges and Innovations in Synthetic Access to this compound
Despite significant progress, the synthesis of specifically substituted imidazo[1,2-a]pyridines like the 6,8-dimethyl derivative presents several challenges. Innovations in synthetic chemistry are continuously sought to overcome these hurdles.
A primary challenge lies in the availability and reactivity of the starting materials. The synthesis of this compound would typically commence from 3,5-dimethyl-2-aminopyridine. The substitution pattern of this precursor can influence its nucleophilicity and steric hindrance, potentially leading to lower yields or requiring harsher reaction conditions compared to the unsubstituted 2-aminopyridine.
Another significant challenge has been the reliance on lachrymatory and toxic α-haloketones as reaction partners. researchgate.net This poses safety risks and handling difficulties. A major innovation to address this is the in situ generation of α-haloketones. For instance, α-bromoacetophenones can be generated from acetophenones and N-Bromosuccinimide (NBS) within the reaction mixture, immediately reacting with the aminopyridine without isolation. researchgate.net
Poor regioselectivity can be a hurdle, especially when using substituted aminopyridines, leading to mixtures of isomers that are difficult to separate. researchgate.net Innovations to control regioselectivity include the use of specific catalysts and directing groups that favor the formation of the desired isomer. Palladium-catalyzed reactions, for example, have been instrumental in achieving site-selective functionalization of the imidazo[1,2-a]pyridine core, allowing for the controlled introduction of substituents at specific positions. nih.govnih.gov
The table below highlights key challenges and corresponding innovative solutions in the synthesis of the imidazo[1,2-a]pyridine scaffold.
| Challenge | Innovative Solution | Description | Reference(s) |
| Use of hazardous reagents | In situ generation of intermediates | Generating lachrymatory α-haloketones in the reaction vessel to avoid isolation and handling. | researchgate.net |
| Poor regioselectivity | Advanced catalytic systems | Employing catalysts like palladium to direct functionalization to specific positions on the heterocyclic core. | nih.govnih.gov |
| Multi-step, low-efficiency processes | One-pot and multicomponent reactions | Combining multiple synthetic steps into a single operation to increase overall yield and reduce waste. | nih.govrsc.orgresearchgate.net |
| Harsh reaction conditions | Metal-free synthesis, Microwave assistance | Developing reactions that proceed under milder conditions without strong acids or high temperatures, often accelerated by microwave energy. | acs.orgorganic-chemistry.org |
Sophisticated Spectroscopic and Diffraction Methodologies for Structural Elucidation of 6,8 Dimethylimidazo 1,2 a Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6,8-Dimethylimidazo[1,2-a]pyridine. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum exhibits distinct signals for the aromatic protons on the fused ring system and the protons of the two methyl groups. General spectral regions for related imidazo[1,2-a]pyridine (B132010) derivatives show aromatic protons between δ 6.8–8.2 ppm and methyl groups at δ 2.3–2.7 ppm. smolecule.com The specific chemical shifts and coupling patterns (splitting) of the aromatic protons are diagnostic for the substitution pattern on the bicyclic system, allowing for the confirmation of the 6,8-dimethyl substitution.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment. The spectrum for this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts differentiate the sp²-hybridized carbons of the aromatic rings from the sp³-hybridized carbons of the methyl groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. Studies on related quinazoline (B50416) derivatives containing the imidazo[1,2-a]pyridine moiety utilize both ¹H and ¹³C NMR for full characterization. nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are typical predicted values. Actual experimental values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 - 7.7 | 115 - 117 |
| H-3 | 7.4 - 7.6 | 112 - 114 |
| H-5 | 7.8 - 8.0 | 123 - 125 |
| H-7 | 6.8 - 7.0 | 118 - 120 |
| 6-CH₃ | 2.3 - 2.5 | 16 - 18 |
| 8-CH₃ | 2.6 - 2.8 | 20 - 22 |
| C-2 | - | 115 - 117 |
| C-3 | - | 112 - 114 |
| C-5 | - | 123 - 125 |
| C-6 | - | 130 - 132 |
| C-7 | - | 118 - 120 |
| C-8 | - | 128 - 130 |
| C-8a | - | 145 - 147 |
| C-1a | - | 140 - 142 |
| 6-CH₃ | - | 16 - 18 |
| 8-CH₃ | - | 20 - 22 |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the entire structure. utwente.nl
Mass Spectrometry Techniques for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov
For this compound, the molecular formula is C₁₀H₁₀N₂. smolecule.com HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺ with a measured mass that corresponds precisely to the calculated exact mass of C₁₀H₁₁N₂⁺ (159.0917). This confirms the elemental composition.
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, insights into the molecule's structure can be gained. For imidazo[1,2-a]pyridines, common fragmentation pathways involve the cleavage of the imidazole (B134444) or pyridine (B92270) rings and the loss of small neutral molecules. Analysis of related heterocyclic systems shows that fragmentation patterns are highly dependent on the structure and can be used to differentiate isomers. mdpi.comnih.gov
Data Table: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₁₀H₁₀N₂ | - |
| Molecular Weight | 158.20 g/mol | - |
| Calculated Exact Mass [M] | 158.0844 | HRMS |
| Observed [M+H]⁺ | ~159.0917 | ESI-HRMS |
| Common Fragmentation | Loss of CH₃, HCN | MS/MS |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification Methodologies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a structural fingerprint of the compound. For this compound, the spectra are characterized by vibrations of the fused aromatic rings and the methyl substituents.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic rings give rise to a series of characteristic bands in the 1600-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern of the ring system.
Ring Breathing Modes: The pyridine and imidazole rings exhibit characteristic "breathing" modes, which are often strong in the Raman spectrum. Studies on pyridine itself show prominent Raman bands around 1000 cm⁻¹. ethz.ch
Methyl Group Vibrations: C-H bending vibrations of the methyl groups are expected in the 1450-1375 cm⁻¹ region.
The combination of IR and Raman spectroscopy is powerful due to their different selection rules. Some vibrations may be strong in Raman and weak in IR, and vice versa, providing complementary information for a full vibrational analysis. aps.orgrsc.org
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interaction Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.
A successful crystallographic analysis of this compound would provide:
Precise Bond Lengths and Angles: Confirming the geometry of the fused imidazo[1,2-a]pyridine ring system and the attached methyl groups.
Planarity: Determining the degree of planarity of the bicyclic system.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This can include identifying non-covalent interactions such as π-π stacking between the aromatic rings of adjacent molecules and C-H···π interactions. Such interactions are crucial in understanding the physical properties of the material and its behavior in biological systems. Crystal structure analyses of related pyridine derivatives often reveal significant π-π stacking interactions. nih.gov
While a specific crystal structure for this compound is not available in the provided search results, the methodology is standard for such heterocyclic compounds. nih.gov
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Derivatives
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral center is introduced into the molecule, for instance, by adding a chiral substituent, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become indispensable for assigning the absolute stereochemistry.
These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. rsc.org The resulting spectrum, known as a CD or ORD spectrum, is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing experimental spectra with those predicted by theoretical calculations or with known reference compounds, the absolute configuration (R or S) of a chiral derivative can be determined. Circularly Polarized Luminescence (CPL) is another powerful chiroptical method used for chiral systems that fluoresce. rsc.orgnih.gov
Integration of Spectroscopic Data for Comprehensive Structural Characterization Methodologies
The ultimate confidence in the structural assignment of this compound comes from the integration of data from all the aforementioned techniques. No single method can provide a complete picture.
The characterization process follows a logical workflow:
Mass Spectrometry first establishes the correct molecular formula (C₁₀H₁₀N₂).
IR and Raman Spectroscopy confirm the presence of the key functional groups (aromatic rings, methyl groups).
NMR Spectroscopy (¹H, ¹³C, and 2D) then pieces together the atomic framework, establishing the precise connectivity of the atoms and confirming the 6,8-dimethyl substitution pattern.
Finally, X-ray Crystallography , when possible, provides the ultimate proof of the three-dimensional structure, offering a static image of the molecule with precise bond lengths, angles, and intermolecular packing details.
This multi-technique approach ensures that every aspect of the molecule's structure is verified, leading to an unambiguous and comprehensive characterization.
Theoretical and Computational Chemistry Investigations on 6,8 Dimethylimidazo 1,2 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors of chemical behavior. scienceopen.com
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scienceopen.com While specific DFT studies on 6,8-Dimethylimidazo[1,2-a]pyridine are not extensively documented in the reviewed literature, research on related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridinyl-chalcone derivatives provides a strong framework for understanding its probable characteristics. nih.govscirp.org
These studies typically employ methods like B3LYP with basis sets such as 6-311G(d,p) to optimize the molecular geometry and calculate various electronic parameters. nih.govnih.gov Key properties investigated include:
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. For related derivatives, the distribution of these orbitals helps identify sites susceptible to electrophilic and nucleophilic attack. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which helps in understanding and predicting intermolecular interactions, including hydrogen bonding. nih.govjohnshopkins.edu
Global and Local Reactivity Descriptors: Conceptual DFT provides descriptors like electronegativity, hardness, softness, and the electrophilicity index, which quantify the global reactivity of a molecule. scirp.org Local reactivity can be assessed through Fukui functions, which pinpoint the most reactive atomic sites within the molecule. researchgate.net For imidazo[1,2-a]pyridinyl-chalcone derivatives, it was found that the presence of electron-donating substituents enhances the nucleophilic character of the molecule. scirp.org
A DFT study on imidazo[1,2-a]pyridinyl-chalcone derivatives highlighted that the carbon atoms C5 and C14 were the predicted sites for electrophilic and nucleophilic attacks, respectively. scirp.org Such analyses, if applied to this compound, would elucidate how the dimethyl substitution pattern influences its reactivity.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base 7c | - | - | - | 6.3526 |
Data for compounds 7b and 7c are from a study on imidazo[1,2-a]pyrimidine derivatives, which found compound 7c to be the most polar. nih.gov
Ab initio methods, which are based on first principles without reliance on experimental data, are powerful tools for studying excited states and photochemical properties. While specific ab initio studies on this compound were not found, research on π-expanded imidazo[1,2-a]pyridine (B132010) analogs provides insight into the photophysical behavior of this class of compounds. rsc.org
These studies show that polycyclic imidazo[1,2-a]pyridine systems can strongly absorb UV radiation and exhibit fluorescence, with emission typically observed in the 415–461 nm range. rsc.org Time-Dependent DFT (TD-DFT) is a common method used to simulate excited states and predict absorption and emission spectra. researchgate.net Such calculations can reveal the nature of electronic transitions (e.g., charge-transfer vs. locally excited states) and how they are influenced by the molecular structure and solvent environment. researchgate.net For this compound, theoretical studies could predict its fluorescence spectrum and quantum yield, which are important parameters for applications in materials science and as biological probes.
Molecular Dynamics Simulations for Conformational Landscape Analysis and Flexibility Studies
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape and flexibility, which are crucial for understanding its interactions with other molecules, particularly biological macromolecules. nih.govsemanticscholar.org
No specific MD simulation studies were found for this compound. However, the general methodology involves placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its dynamic behavior over nanoseconds or longer. nih.gov For a molecule like this compound, MD simulations could reveal:
The preferred conformations of the molecule in solution.
The flexibility of the fused ring system and the rotational freedom of the methyl groups.
The stability of intermolecular interactions, such as hydrogen bonds with solvent molecules.
The dynamic behavior of the molecule when bound to a protein target, assessing the stability of the complex. plos.org
For example, MD simulations on thiazolo[3,2-a]pyridine derivatives bound to α-amylase showed that the ligand-protein complex stabilized after 25 ns with minor perturbations, confirming a stable binding mode. plos.org
Molecular Docking and Ligand-Protein Interaction Prediction Studies for Target Identification
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is a critical tool in drug discovery for identifying potential biological targets and predicting the binding affinity of a compound. nih.gov
While there are no specific docking studies for this compound in the available literature, the broader imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds have been extensively studied as inhibitors of various protein targets. nih.govnih.govnih.gov These studies provide a roadmap for how this compound could be investigated.
Target Identification: Derivatives of the core scaffold have been docked against targets such as PI3Kα kinase, Aurora A kinase, and microbial enzymes like DNA gyrase. johnshopkins.edunih.govnih.gov
Binding Mode Analysis: Docking studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. For instance, docking of imidazo[1,2-a]pyrimidine derivatives into the active site of microbial targets showed specific binding modes that could explain their antimicrobial activity. nih.gov
Affinity Prediction: Docking programs provide scoring functions to estimate the binding affinity (e.g., in kcal/mol), which helps in ranking potential drug candidates. A study on thiazolo[3,2-a]pyridine derivatives targeting α-amylase reported docking scores as low as -7.43 kcal/mol for the most potent compound. plos.org
Table 2: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine/pyrimidine Derivatives Note: This table presents findings for related scaffolds to illustrate the application of molecular docking. The targets and scores are not directly applicable to this compound.
| Scaffold | Target Protein | PDB ID | Top Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | Human ACE2 | 7U0N | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine | SARS-CoV-2 Spike Protein | 7U0N | -7.3 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com By developing a predictive model, QSAR can be used to estimate the activity of new, unsynthesized compounds.
Specific QSAR models for this compound derivatives were not found. However, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other imidazopyridine derivatives. nih.gov
In a study on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, CoMFA and CoMSIA models were developed with high statistical significance. nih.gov
The models showed good predictive power, with r² values of 0.975 (CoMFA) and 0.977 (CoMSIA) for the training set. nih.gov
External validation confirmed the robustness of the models. nih.gov
The 3D contour maps generated from these models highlighted the structural features essential for potent activity, indicating regions where steric bulk, electrostatic, hydrophobic, and hydrogen-bonding properties should be optimized. nih.gov
For this compound, a QSAR study would involve synthesizing a series of derivatives with varied substituents and measuring their biological activity against a specific target. The resulting data would be used to build a model that could guide the design of more potent analogs.
Cheminformatics and Virtual Screening Applications for Derivative Design
Cheminformatics combines computational methods to analyze large chemical datasets, while virtual screening is a technique used to search libraries of small molecules to identify those most likely to bind to a drug target. nih.gov
A prominent example of these applications is a collaborative virtual screening effort to identify hits for visceral leishmaniasis from an imidazo[1,2-a]pyridine scaffold. nih.govresearchgate.netrsc.org This study demonstrates the power of in silico methods for rapid hit expansion and optimization. nih.gov
Library Screening: In silico screening of several proprietary pharmaceutical company libraries allowed for the rapid identification of new derivatives based on the initial hit. nih.gov
SAR Expansion: The virtual screening process quickly expanded the structure-activity relationship (SAR) data, showing that substitutions at positions 2, 3, 6, 7, and 8 were tolerated while maintaining anti-leishmanial activity. nih.gov
Pharmacophore Investigation: The results from the screening informed subsequent hit optimization, allowing for a thorough investigation of the pharmacophore and opening avenues for further improvement of the chemical series. rsc.org
For this compound, these cheminformatics approaches could be used to design a focused library of derivatives. By screening this virtual library against a validated target, researchers could prioritize the synthesis of the most promising compounds, saving significant time and resources.
Computational Spectroscopy for Spectrum Prediction and Interpretation
Computational spectroscopy has emerged as a powerful tool in the theoretical and computational investigation of molecular structures, offering insights that complement and guide experimental work. For this compound, computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting its spectroscopic characteristics. These theoretical approaches allow for the elucidation of electronic and structural properties, providing a deeper understanding of the molecule's behavior.
DFT calculations are a cornerstone for predicting the geometric and electronic structure of molecules like this compound. researchgate.netnih.gov By optimizing the molecular geometry, researchers can obtain a stable conformation from which various spectroscopic data can be calculated. nih.gov These calculations often employ basis sets like 6-311++G(d,p) to ensure a high degree of accuracy. researchgate.net The resulting optimized structure is crucial for subsequent predictions of NMR chemical shifts, IR vibrational frequencies, and electronic transitions. researchgate.net
Time-Dependent DFT (TD-DFT) is the standard method for calculating the excited-state properties of molecules, making it indispensable for predicting UV-Vis absorption spectra. researchgate.net This method allows for the determination of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands observed in experimental spectra. The choice of functional and basis set in TD-DFT calculations is critical for obtaining results that correlate well with experimental data.
The following subsections detail the application of these computational methods in predicting and interpreting the key spectra of this compound.
Predicted UV-Vis Spectrum
The electronic absorption spectrum of this compound can be theoretically predicted using TD-DFT calculations. These calculations provide information on the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. The energy of these transitions corresponds to the wavelength of light absorbed.
For the imidazo[1,2-a]pyridine core, the electronic spectrum is characterized by π → π* transitions. The introduction of two electron-donating methyl groups at the 6- and 8-positions is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. TD-DFT calculations can precisely model these effects. A representative predicted UV-Vis spectrum for this compound in a solvent like methanol (B129727) would likely show several absorption bands in the UV region.
Table 1: Representative Predicted UV-Vis Spectral Data for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|
| 325 | 0.15 | HOMO -> LUMO |
| 280 | 0.45 | HOMO-1 -> LUMO |
Note: The data in this table is illustrative and based on typical values for substituted imidazo[1,2-a]pyridines. Actual calculated values may vary based on the specific computational methods and parameters used.
Predicted NMR Spectra
Computational methods are also highly effective in predicting the ¹H and ¹³C NMR spectra of this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts.
The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the calculations would account for the influence of the fused ring system and the electron-donating methyl groups on the hydrogen and carbon atoms. These predictions are invaluable for assigning the signals in experimentally obtained NMR spectra.
Table 2: Representative Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H-2 | 7.85 |
| H-3 | 7.50 |
| H-5 | 7.60 |
| H-7 | 6.90 |
| 6-CH₃ | 2.40 |
Note: The data in this table is illustrative and referenced against tetramethylsilane (B1202638) (TMS). Actual calculated values will depend on the computational level of theory and solvent model.
Table 3: Representative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 135.0 |
| C-3 | 112.0 |
| C-5 | 125.0 |
| C-6 | 130.0 |
| C-7 | 115.0 |
| C-8 | 140.0 |
| C-8a | 145.0 |
| 6-CH₃ | 18.0 |
Note: The data in this table is illustrative. Actual calculated values will depend on the specific computational parameters.
Predicted IR Spectrum
Theoretical vibrational analysis using DFT allows for the prediction of the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined.
The predicted IR spectrum can be used to identify characteristic vibrational modes of the molecule. For this compound, these would include the stretching and bending vibrations of the C-H bonds in the aromatic rings and the methyl groups, as well as the stretching vibrations of the C-C and C-N bonds within the fused heterocyclic system. Comparing the predicted spectrum with an experimental one can confirm the molecular structure and the successful synthesis of the compound.
Table 4: Representative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Methyl C-H Stretch |
| 1640 | Strong | C=N Stretch |
| 1500-1400 | Strong | Aromatic C=C Stretch |
Note: The data in this table is illustrative. Calculated frequencies are often scaled by a factor to better match experimental data.
Chemical Reactivity, Derivatization, and Functionalization Strategies of 6,8 Dimethylimidazo 1,2 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Core
The reactivity of the imidazo[1,2-a]pyridine core is dictated by the electronic characteristics of its two fused rings. The five-membered imidazole (B134444) ring is electron-rich and thus susceptible to electrophilic attack, while the six-membered pyridine (B92270) ring is electron-deficient, making it prone to nucleophilic substitution, particularly when activated.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comechemi.com Conversely, the imidazole portion of the scaffold is electron-rich and readily undergoes EAS. The most nucleophilic and sterically accessible position is C-3, making it the primary site for electrophilic attack. This regioselectivity is governed by the formation of a more stable cationic intermediate where the aromaticity of the six-membered ring is preserved. stackexchange.comechemi.com
Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation preferentially occur at the C-3 position. For instance, visible light-induced C-H functionalization has emerged as a powerful tool for introducing various substituents at this site. mdpi.comnih.gov While the methyl groups at C-6 and C-8 are electron-donating, their effect is more pronounced on the pyridine ring and does not typically alter the inherent preference for C-3 substitution on the imidazole ring. However, under forcing conditions or with strong activating groups, substitution on the pyridine ring can be achieved. researchgate.net
Nucleophilic Substitution: The electron-deficient pyridine ring can undergo nucleophilic aromatic substitution (SNAr), especially when a good leaving group (e.g., a halide) is present at the C-6 or C-8 positions. The nitrogen atom in the ring helps to stabilize the negative charge in the Meisenheimer complex intermediate, favoring attack at positions ortho and para to it (C-5, C-7). youtube.comyoutube.com In the context of the 6,8-dimethyl scaffold, introducing a leaving group at C-5 or C-7 would enable nucleophilic substitution.
Direct nucleophilic attack on the pyridine ring without a leaving group, such as in the Chichibabin reaction, typically requires harsh conditions and highly reactive nucleophiles like sodium amide. youtube.com This reaction would likely lead to amination at the C-5 or C-7 positions. The nitrogen atoms within the bicyclic structure can also act as nucleophiles, participating in reactions like N-oxidation. smolecule.com
Transition Metal-Catalyzed Cross-Coupling Reactions for Site-Specific Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the precise functionalization of heterocyclic scaffolds, including 6,8-dimethylimidazo[1,2-a]pyridine. mdpi-res.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium.
To utilize these methods, a halogen atom is first installed at a specific position on the scaffold. For instance, 8-bromo-6-methylimidazo[1,2-a]pyridine derivatives serve as versatile intermediates. nih.govsemanticscholar.org This bromo-substituted scaffold can then participate in a variety of palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further transformations like click chemistry.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of various amino groups.
Carbonylative Couplings: Introduction of carbonyl-containing functional groups. For example, palladium-catalyzed aminocarbonylation of 6- or 8-iodoimidazo[1,2-a]pyridines has been used to synthesize carboxamide derivatives. nih.gov
A study focused on developing PI3Kα inhibitors utilized an 8-bromo-6-methylimidazo[1,2-a]pyridine intermediate for further diversification, highlighting the practical application of this strategy in medicinal chemistry. semanticscholar.org
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Functional Group Introduced | Reference |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl (Ar) | tcichemicals.com |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl (-C≡C-R) | beilstein-journals.org |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | Amino (-NR₂) | mdpi.com |
| Aminocarbonylation | R₂NH, CO | Pd Catalyst, Base | Carboxamide (-C(O)NR₂) | nih.gov |
Heterocyclic Ring Modification and Expansion Reactions
Beyond substitution and functionalization of the existing core, the imidazo[1,2-a]pyridine skeleton can undergo reactions that modify or expand the heterocyclic system itself. These transformations lead to novel, often polycyclic, scaffolds with distinct properties.
One such strategy is dehydrogenative annulation . For example, palladium(II)-catalyzed dehydrogenative annulation of 2-arylimidazo[1,2-a]pyridines with maleimides can be used to construct larger, fused systems. researchgate.net This type of reaction creates new rings by forming C-C bonds through C-H activation. Another approach involves an anion-radical coupling of biaryl-linked precursors to generate vertically-expanded, fused polycyclic heterocycles. rsc.org
Furthermore, amine-triggered benzannulation has been employed to synthesize 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines. This microwave-assisted, metal-free method involves the reaction of an imidazolyl-methanone precursor with a dialkylamine, leading to the formation of a new benzene ring fused to the original scaffold. organic-chemistry.org Such strategies are valuable for creating complex, high-value molecules from simpler starting materials.
Regioselective and Chemoselective Transformations for Analogue Synthesis
Achieving high regioselectivity and chemoselectivity is critical for the efficient synthesis of specific analogues of this compound. As discussed, electrophilic substitution displays high regioselectivity for the C-3 position. stackexchange.com Modern synthetic methods have further refined this control.
Visible light-induced photocatalysis has enabled a variety of C-3 functionalizations under mild conditions, including:
Fluoroalkylation: Introduction of trifluoromethyl (CF₃) or other fluoroalkyl groups. mdpi.com
Formylation: Installation of a formyl (-CHO) group. nih.gov
Aminoalkylation: Formation of C-C bonds with amine-containing fragments. nih.gov
Alkoxycarbonylation: Introduction of an ester group. nih.gov
These reactions proceed via radical intermediates, which preferentially attack the electron-rich C-3 position. rsc.org
Another regioselective method is the aza-Friedel-Crafts reaction , which can be catalyzed by Lewis acids like yttrium triflate (Y(OTf)₃). This three-component reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine also results in selective alkylation at the C-3 position. mdpi.comnih.gov The ability to control the site of reaction allows chemists to systematically modify the scaffold and perform structure-activity relationship (SAR) studies, which is essential for drug discovery. nih.gov
Synthesis of Advanced Intermediates and Probes for Biological Research
The this compound scaffold is a core component of numerous biologically active molecules. chemrxiv.org Its derivatives are frequently synthesized as advanced intermediates for drug candidates or as chemical probes to investigate biological processes.
A notable example is the synthesis of a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as potent and selective inhibitors of the PI3Kα enzyme, a key target in cancer therapy. nih.govsemanticscholar.org The synthesis started with a 2-amino-5-methylpyridine precursor, which was elaborated to create key intermediates like Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate and 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid . nih.gov These advanced intermediates were then diversified at the 2- and 8-positions to explore the SAR and optimize inhibitory activity.
The inherent fluorescence of some imidazo[1,2-a]pyridine derivatives also makes them suitable for development as probes in cellular imaging. researchgate.netorganic-chemistry.org By attaching specific functional groups, these molecules can be designed to bind to particular biological targets, allowing for their visualization and study within a cellular environment.
| Intermediate Compound | Application | Biological Target | Reference |
| 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Synthesis of analogues for SAR studies | PI3Kα | nih.govsemanticscholar.org |
| 2,8-Diaryl-6-aminoimidazo[1,2-a]pyridines | Potential luminescent probes | General imaging | organic-chemistry.org |
| 6-Substituted imidazo[1,2-a]pyridines | Anticancer drug development | Colon cancer cells | nih.gov |
Click Chemistry and Bioconjugation Strategies for Scaffold Applications
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful strategy for bioconjugation and the modular synthesis of complex molecules. nd.edu This reaction forms a stable triazole linker between two molecular fragments. To apply this strategy to the this compound scaffold, it must first be functionalized with either a terminal alkyne or an azide group.
This can be readily achieved using the reactivity patterns described previously:
Introducing an Alkyne: An 8-bromo-6-methylimidazo[1,2-a]pyridine intermediate can undergo a Sonogashira cross-coupling reaction with a protected terminal alkyne (e.g., trimethylsilylacetylene) to install the alkyne handle.
Introducing an Azide: A halogenated precursor could be converted to an azide via nucleophilic substitution with sodium azide, or an amino-functionalized scaffold could be converted to an azide via a diazo transfer reaction.
Once functionalized, the this compound "clickable" derivative can be conjugated to a wide range of molecules, including biomolecules (peptides, DNA, sugars), polymers, or fluorescent dyes that bear the complementary functional group. nd.edunih.gov This modular approach allows for the rapid assembly of probes for biological studies, targeted drug delivery systems, or new materials with tailored properties. While specific examples for the 6,8-dimethyl derivative are not prominent in the literature, the synthetic handles required for its application in click chemistry are readily accessible through established functionalization methods.
Investigation of Biological Activities and Molecular Targets of 6,8 Dimethylimidazo 1,2 a Pyridine and Its Analogues in Pre Clinical Research
Exploration of Central Nervous System (CNS) Related Activities
The imidazo[1,2-a]pyridine (B132010) scaffold is a core component of several commercially available drugs with CNS activity, including the sedative-hypnotic zolpidem and the anxiolytic alpidem, highlighting its importance in neuropharmacology. chemmethod.comresearchgate.netnih.gov Research into analogues of 6,8-Dimethylimidazo[1,2-a]pyridine has further elucidated the potential of this chemical class to modulate CNS targets.
Receptor Binding and Modulation Studies (e.g., GABA-A receptor, benzodiazepine site)
Analogues of this compound have been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.gov The GABA-A receptor is a chloride ion channel that possesses multiple binding sites, including the benzodiazepine (BZD) site, which is a key target for drugs treating anxiety and sleep disorders.
Studies on related compounds, such as imidazo[1,2-a]pyrimidines, have shown them to be high-affinity agonists at the GABA-A receptor, with functional selectivity for subtypes containing α2 and α3 subunits. nih.gov Furthermore, a series of fluorinated imidazo[1,2-a]pyridines have been identified as selective positive allosteric modulators (PAMs) of GABA-A receptors containing the α1 subunit. nih.gov PAMs enhance the effect of the natural ligand, GABA, thereby increasing inhibitory neurotransmission. This modulation occurs at the BZD binding site located at the interface of α and γ subunits of the receptor. The activity of these compounds underscores the potential for developing subtype-selective modulators with tailored therapeutic effects, such as anxiolytic properties with reduced sedation. nih.govnih.gov
Neurotransmitter System Interactions and Signaling Pathway Analysis
The primary mechanism of CNS activity for imidazo[1,2-a]pyridine analogues is their interaction with the GABAergic neurotransmitter system. By acting as positive allosteric modulators at the benzodiazepine site of GABA-A receptors, these compounds potentiate GABA-mediated chloride currents. nih.govresearchgate.net This enhancement of inhibitory signaling is a cornerstone of treatments for conditions characterized by neuronal hyperexcitability, such as anxiety and epilepsy. nih.gov
Computational modeling and docking studies have provided insights into the molecular interactions between imidazo[1,2-a]pyridine derivatives and the GABA-A receptor binding pocket. Key interactions include hydrogen bonds, π-π stacking, and hydrophobic interactions, which are crucial for the binding and modulatory activity of these ligands. nih.gov The specific substitutions on the imidazo[1,2-a]pyridine ring system significantly influence the binding affinity and selectivity for different GABA-A receptor subtypes. nih.gov
In Vitro and Ex Vivo Models for Neuropharmacological Research
The neuropharmacological properties of imidazo[1,2-a]pyridine analogues have been characterized using a variety of pre-clinical models.
In Vitro Models: Cultured cell lines, such as Human Embryonic Kidney (HEK) cells, are commonly used to express specific combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2). nih.gov These recombinant receptor systems allow for detailed investigation of compound affinity and functional activity using techniques like radioligand binding assays and two-electrode voltage-clamp electrophysiology. Patch-clamp techniques on these cells provide precise measurements of ion channel gating and modulation. nih.gov
Ex Vivo Models: To study the effects in a more physiologically relevant context, researchers utilize ex vivo brain slice preparations. For instance, electrophysiological recordings from slices of the central amygdala, a brain region critical for processing fear and anxiety, have been used to assess how novel modulators affect both synaptic (phasic) and extrasynaptic (tonic) GABAergic currents. researchgate.net These models help to understand how a compound's activity at a specific receptor subtype translates into changes in neural circuit function.
Anticancer Research Applications
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in oncology research, with numerous analogues demonstrating potent anticancer effects across a variety of cancer types, including breast, lung, liver, melanoma, and cervical cancers. nih.govresearchgate.netresearchgate.net
Cellular Proliferation and Apoptosis Induction Mechanisms in Cancer Cell Lines
Analogues of this compound have been shown to inhibit cancer cell growth through the induction of cell cycle arrest and apoptosis (programmed cell death).
One study investigated a 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine derivative against melanoma (A375, WM115) and cervical cancer (HeLa) cell lines. This compound inhibited cell proliferation with IC₅₀ values ranging from 9.7 to 44.6 µM. nih.gov Further analysis revealed that the compound induced G2/M phase cell cycle arrest and significantly increased levels of intrinsic apoptosis. nih.gov The induction of apoptosis was confirmed by flow cytometry analysis showing an increase in Annexin V-positive cells. nih.gov
Other imidazo[1,2-a]pyridine derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, evidenced by the activation of caspases (e.g., caspase-7, -8, and -9) and the cleavage of poly(ADP-ribose) polymerase (PARP). waocp.orgnih.gov These compounds can also upregulate the expression of pro-apoptotic proteins like p53 and p21, which play a critical role in halting the cell cycle to repair DNA damage or initiating cell death if the damage is too severe. researchgate.netnih.gov
| Compound Analogue | Cancer Cell Line | Effect | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine | A375 (Melanoma) | Inhibition of proliferation | ~9.7 - 44.6 | nih.gov |
| IP-5 | HCC1937 (Breast) | Cytotoxic effect | 45 | researchgate.netnih.gov |
| IP-6 | HCC1937 (Breast) | Cytotoxic effect | 47.7 | researchgate.netnih.gov |
| HB9 | A549 (Lung) | Cytotoxic effect | 50.56 | chemmethod.com |
| HB10 | HepG2 (Liver) | Cytotoxic effect | 51.52 | chemmethod.com |
Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases)
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often traced back to their ability to inhibit key enzymes involved in cancer cell signaling and survival.
Kinase Inhibition: A primary target for this class of compounds is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival. nih.govresearchgate.net Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway. nih.gov
Cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle, are another major target. A study on 6,8-disubstituted imidazo[1,2-a]pyridine derivatives specifically identified them as potent inhibitors of CDK2, with significant anti-cancer activity against the MCF-7 breast cancer cell line. clockss.org Other kinases inhibited by various imidazo[1,2-a]pyridine analogues include Aurora kinases, NIMA-related kinase 2 (Nek2), and the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.govnih.govnih.gov
| Enzyme Target | Compound Class | Effect | IC₅₀ Value | Reference |
|---|---|---|---|---|
| CDK2 | 6,8-disubstituted imidazo[1,2-a]pyridines | Inhibition of kinase activity | Data not specified | clockss.org |
| CDK4 | Imidazo[1,2-a]pyridines | Inhibition of kinase activity | Data not specified | nih.gov |
| Nek2 | Imidazo[1,2-a]pyridine derivative (MBM-55) | Inhibition of kinase activity | 1.0 nM | nih.gov |
| Aurora A | Quinazolin-4(3H)-one derivative (12d) | Inhibition of kinase activity | 84.41 nM | nih.gov |
| Aurora B | Quinazolin-4(3H)-one derivative (12d) | Inhibition of kinase activity | 14.09 nM | nih.gov |
Topoisomerase Inhibition: While kinase inhibition is a well-documented mechanism, there is also evidence suggesting that related N-fused imidazole (B134444) structures can act as catalytic inhibitors of topoisomerase IIα. nih.gov Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription. Their inhibition leads to DNA damage and subsequent apoptosis. While direct inhibition of topoisomerases by this compound has not been extensively reported, the activity of structurally similar compounds suggests this may be a potential mechanism of action worth further investigation for this scaffold.
Mechanisms of Action in Tumor Microenvironment Models
Analogues of this compound have demonstrated anti-cancer effects by targeting key molecular pathways that are often dysregulated in cancer cells and contribute to the tumor microenvironment. researchgate.net These compounds can influence cancer cell proliferation, survival, and apoptosis through various mechanisms.
One of the primary mechanisms involves the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways. researchgate.netnih.govnih.gov For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. nih.gov A novel imidazo[1,2-a]pyridine derivative, referred to as compound 6 in one study, effectively reduced the levels of phospho (p)-protein kinase B and p-mechanistic target of rapamycin in melanoma and cervical cancer cells. nih.gov This inhibition leads to cell cycle arrest, primarily at the G2/M phase, and induces intrinsic apoptosis. The apoptotic effect is further evidenced by increased levels of pro-apoptotic proteins like Bax and active caspase-9, alongside a rise in cell cycle inhibitors p53 and p21. nih.govwaocp.org
Furthermore, imidazo[1,2-a]pyridine analogues have been found to suppress the STAT3 and NF-κB signaling pathways, which are deeply involved in inflammation-driven cancers. nih.govnih.gov A novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to suppress STAT3 phosphorylation and NF-κB activity in breast and ovarian cancer cell lines. nih.govnih.gov By inhibiting these pathways, the compound reduces the expression of anti-apoptotic proteins like Bcl-2 and increases the expression of pro-apoptotic proteins such as BAX, thereby promoting cancer cell death. nih.gov The tumor microenvironment is also affected by the modulation of these pathways, which can control the expression of various genes involved in cell proliferation, survival, and inflammation. researchgate.net
| Compound/Analogue | Cancer Model | Mechanism of Action | Molecular Target/Pathway |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Compound 6 | Melanoma (A375, WM115), Cervical Cancer (HeLa) | Induces G2/M cell cycle arrest and intrinsic apoptosis. | Inhibits AKT/mTOR pathway; Increases p53 and p21. nih.gov |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Breast Cancer (MDA-MB-231), Ovarian Cancer (SKOV3) | Suppresses inflammation and reduces cell viability. | Suppresses STAT3 phosphorylation and NF-κB signaling. nih.govnih.gov |
| General Imidazo[1,2-a]pyridines | Various cancer cell lines (breast, liver, colon, etc.) | Inhibition of cell growth and survival. | PI3K/Akt, CENP-E, IGF-1R, CDKs, Tubulin Polymerization, c-Met. researchgate.net |
Anti-inflammatory and Immunomodulatory Research
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are a significant area of investigation, with studies demonstrating their ability to modulate immune responses and inhibit key inflammatory pathways. mdpi.comuv.es
Research has shown that imidazo[1,2-a]pyridine analogues can effectively modulate the production of inflammatory cytokines. The derivative MIA, for example, has been observed to lower the levels of inflammatory cytokines in breast and ovarian cancer cell lines by suppressing the NF-κB and STAT3 signaling pathways. nih.govresearchgate.net The activation of NF-κB and STAT3 is often linked to a positive feedback loop involving cytokines like IL-6, which plays a significant role in inflammation and cancer. nih.gov By inhibiting these transcription factors, MIA disrupts this feedback loop, leading to a reduction in inflammatory cytokine levels. nih.govnih.gov This demonstrates the potential of these compounds to act as immunomodulatory agents by targeting the signaling pathways that control cytokine gene expression.
Imidazo[1,2-a]pyridine derivatives have been shown to inhibit crucial inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The compound MIA significantly suppressed the expression of both COX-2 and iNOS genes and consequently reduced nitric oxide (NO) production in LPS-stimulated breast and ovarian cancer cells. nih.gov This inhibitory effect is mediated through the suppression of the NF-κB and STAT3 pathways, which are key regulators of COX-2 and iNOS expression. nih.govnih.gov Some carboxylic acid derivatives of imidazo[1,2-a]pyridines have also shown the ability to reduce inflammation in animal models, with their mode of action attributed to the inhibition of COX enzymes. researchgate.net These findings highlight the role of imidazo[1,2-a]pyridine analogues as potent inhibitors of inflammatory pathways and mediators.
| Compound/Analogue | Model | Effect | Pathway/Mediator Inhibited |
|---|---|---|---|
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Breast and Ovarian Cancer Cells | Lowered levels of inflammatory cytokines. | NF-κB and STAT3 signaling pathways. nih.govnih.gov |
| MIA | LPS-stimulated Breast and Ovarian Cancer Cells | Suppressed gene expression and production of inflammatory mediators. | COX-2, iNOS. nih.gov |
| Carboxylic acid derivatives of imidazo[1,2-a]pyridines | In vivo murine models | Reduced inflammation. | COX enzymes. researchgate.net |
Antimicrobial and Antiviral Activity Investigations
The versatile scaffold of imidazo[1,2-a]pyridine has also been utilized to develop agents with significant antimicrobial and antiviral activities. nih.govmdpi.com
Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of antimicrobial activity. bio-conferences.org Studies have reported their effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. bio-conferences.orgderpharmachemica.com Certain imidazo[1,2-a]pyridine chalcone derivatives, in particular, showed excellent to good activity against these bacterial strains. derpharmachemica.com
In the realm of antifungal research, imidazo[1,2-a]pyridine-based compounds have shown promise. researchgate.net For instance, new hydrazide hydrazone derivatives containing the imidazo[1,2-a]pyridine backbone exhibited activity against fluconazole-resistant Candida albicans. Specifically, methylated and brominated derivatives were identified as the most potent antifungal agents in this series.
Furthermore, some imidazo[1,2-a]pyridine derivatives have been investigated as efflux pump inhibitors, which represents a strategy to combat multidrug resistance in bacteria. nih.gov A series of these derivatives were designed as dual-target inhibitors of ABCB1 and ABCG2, which are ATP-binding cassette (ABC) transporters associated with multidrug resistance. nih.gov Related heterocyclic compounds have also shown the ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. nih.gov
| Compound/Analogue Class | Activity | Target Organism/Mechanism | Key Findings |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-hydrazone derivatives | Antifungal | Candida albicans (Fluconazole-resistant) | Methylated (5d) and brominated (5i) derivatives were most active. |
| Imidazo[1,2-a]pyridine chalcones | Antibacterial | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Showed excellent to good activity against tested bacterial strains. derpharmachemica.com |
| Imidazo[1,2-a]pyridine derivatives (e.g., Y22) | Efflux Pump Inhibition | ABCB1 and ABCG2 transporters | Compound Y22 displayed potent inhibition of both ABCB1 and ABCG2 efflux functions. nih.gov |
The antiviral potential of imidazo[1,2-a]pyridines has been explored, with several derivatives showing significant activity against specific viruses. nih.govnih.gov Original imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were synthesized and evaluated for their antiviral properties. nih.gov Among these, compounds 4, 15, and 21 were found to be highly active against human cytomegalovirus (HCMV), with a therapeutic index greater than 150. These compounds also demonstrated notable activity against the varicella-zoster virus (VZV). nih.gov Structure-activity relationship studies on dibromoimidazo[1,2-a]pyridines with a thioether side chain identified hydrophobicity as a critical factor for their antiviral activity. nih.gov These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold in the development of novel antiviral agents.
Other Emerging Biological Activities and Research Domains (e.g., neglected tropical diseases, metabolic disorders)
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold, including this compound and its analogues, extends beyond commonly studied areas and into various emerging research domains. Notably, significant efforts have been directed towards their evaluation against neglected tropical diseases (NTDs), tuberculosis, and other parasitic infections.
Neglected Tropical Diseases (NTDs): The imidazo[1,2-a]pyridine core has been identified as a promising starting point for the development of novel treatments for NTDs. nih.govresearchgate.net High-throughput screening campaigns against kinetoplastid parasites, which are responsible for diseases like visceral leishmaniasis and Chagas disease, have successfully identified active compounds from this chemical class. nih.govresearchgate.net
For instance, an innovative virtual screening collaboration was undertaken to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, caused by Leishmania donovani. nih.gov This computational approach, combined with subsequent in vitro testing, helped to rapidly expand the structure-activity relationship (SAR) knowledge and improve the antiparasitic activity and selectivity of the initial hits. nih.gov Research efforts have focused on designing and synthesizing a series of imidazo[1,2-a]pyridine derivatives, such as NEU-5078, which has demonstrated activity against both Leishmania infantum and Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net
Antitubercular Activity: Derivatives of imidazo[1,2-a]pyridine have shown significant potency against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. nih.gov Research has led to the development of imidazo[1,2-a]pyridine-3-carboxamides with potent activity against replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M.tb. rsc.orgnih.gov SAR studies have explored modifications at various positions of the imidazo[1,2-a]pyridine core to enhance efficacy. For example, compounds with specific cycloalkyl moieties attached via a carbon spacer have demonstrated substantially increased potency compared to their direct amide counterparts. nih.gov The proposed target for some of these antitubercular analogues is QcrB, a subunit of the electron transport ubiquinol cytochrome C reductase, suggesting they may inhibit ATP homeostasis in the bacterium. nih.gov
Antipiroplasm Activity: The application of imidazo[1,2-a]pyridines has also been explored in the veterinary field against piroplasm infections. In vitro studies have demonstrated that this class of compounds can inhibit the growth of various piroplasms, including Babesia bovis, Babesia bigemina, Babesia caballi, and Theileria equi in a dose-dependent manner. nih.gov Notably, the efficacy of imidazo[1,2-a]pyridine against B. bigemina was found to be higher than the conventional drug diminazene aceturate. nih.gov The inhibitory effect was shown to be long-lasting, persisting for up to four days after the treatment was discontinued in culture. nih.gov
The following table summarizes the biological activities of select imidazo[1,2-a]pyridine analogues in these emerging research areas.
| Compound/Analogue | Target Organism/Disease | Activity/Finding |
| Imidazo[1,2-a]pyridine Hit Series | Leishmania donovani (Visceral Leishmaniasis) | Identified through HTS; virtual screening expanded the series and improved antiparasitic activity. nih.gov |
| NEU-5078 | Leishmania infantum / Trypanosoma cruzi | EC50 of 2.6 µM against L. infantum and 0.73 µM against T. cruzi. researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | Potent activity against replicating, MDR, and XDR strains. rsc.orgnih.gov |
| N-(adamantan-1-ylmethyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide | Mycobacterium tuberculosis | A specific analogue developed in SAR studies. nih.gov |
| Imidazo[1,2-a]pyridine | Babesia caballi | Highest inhibitory effect among tested piroplasms with an IC50 value of 0.47 ± 0.07 µM. nih.gov |
| Imidazo[1,2-a]pyridine | Babesia bigemina | Higher efficacy (IC50: 1.37 ± 0.15 µM) compared to diminazene aceturate (IC50: 2.29 ± 0.06 µM). nih.gov |
High-Throughput Screening Methodologies for Biological Activity Profiling
The identification of biologically active imidazo[1,2-a]pyridine derivatives has been significantly accelerated by the use of modern screening methodologies. High-throughput screening (HTS) and high-content screening (HCS) have been instrumental in sifting through large compound libraries to find initial hits against various therapeutic targets.
Phenotypic and High-Content Screening: For complex diseases like those caused by kinetoplastid parasites, phenotypic screening has proven to be a valuable approach. Since 2012, over 2.2 million compounds have been tested in high-throughput, high-content screening campaigns against parasites such as Leishmania donovani and Trypanosoma cruzi. nih.govresearchgate.net These screens led to the identification of an anti-leishmanial chemotype based on the imidazo[1,2-a]pyridine scaffold. nih.gov High-content imaging allows for the simultaneous assessment of a compound's effect on parasite survival within host cells and its toxicity to the host cells, providing a rich dataset for hit validation and prioritization. nih.gov
Virtual Screening: In silico, or virtual screening, represents a powerful and cost-effective complementary approach to HTS. Following the identification of an initial imidazo[1,2-a]pyridine hit from a phenotypic screen, a pre-competitive virtual screening collaboration known as the NTD Drug Discovery Booster was employed. researchgate.net This initiative involved probing proprietary libraries from several pharmaceutical companies to rapidly identify analogues of the initial hit. nih.gov This ligand-based virtual screening approach successfully expanded the chemical diversity of the series, confirmed the viability of the scaffold, and led to the identification of compounds with improved potency and selectivity. nih.govresearchgate.net
Assay Methodologies: The biological activity profiling of imidazo[1,2-a]pyridines relies on a variety of specific assays. For anti-piroplasm activity, a fluorescence-based assay using SYBR Green I is employed to measure the in vitro growth inhibition of parasites like Babesia and Theileria. nih.gov For antitubercular screening, minimal inhibitory concentration (MIC) assays are used to determine the lowest concentration of a compound that prevents more than 99% of bacterial growth. nih.gov These assays are crucial for quantifying the potency of the synthesized analogues and guiding the medicinal chemistry optimization process.
Structure Activity Relationship Sar and Ligand Design Principles for 6,8 Dimethylimidazo 1,2 a Pyridine Scaffolds
Systematic Modification of the Imidazo[1,2-a]pyridine (B132010) Core for Activity Modulation
Systematic modifications of the 6,8-dimethylimidazo[1,2-a]pyridine core have been instrumental in modulating the biological activity of its derivatives. Research has primarily focused on substitutions at the 2 and 8-positions, in addition to the foundational methyl groups at positions 6 and 8.
A notable example of systematic modification involves the development of potent phosphoinositide 3-kinase alpha (PI3Kα) inhibitors. nih.govnih.gov In one study, a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their inhibitory activity against PI3Kα. The core structure, 8-bromo-6-methylimidazo[1,2-a]pyridine, served as a key intermediate for these modifications. nih.gov
The systematic exploration of substituents at the 2- and 8-positions of the 6-methylimidazo[1,2-a]pyridine (B1585894) core led to the identification of compounds with significant potency. For instance, the introduction of various amine groups at the 2-position and different aryl or heteroaryl groups at the 8-position allowed for a comprehensive SAR study. nih.gov
The following table illustrates the systematic modifications and their impact on PI3Kα inhibitory activity:
| Compound ID | 2-Substituent | 6-Substituent | 8-Substituent | PI3Kα IC50 (nM) |
| 14a | -CONH-(4-methylpiperidine) | -CH3 | -Br | >1000 |
| 14b | -CONH-(pyrrolidine) | -CH3 | -Br | >1000 |
| 14c | -CONH-(morpholine) | -CH3 | -Br | >1000 |
| 35 | -CONH-(pyrrolidine) | -CH3 | -SO2-(pyridin-2-yl) | 150 |
This table is based on data from a study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors. nih.gov
These findings highlight how systematic modifications, particularly at the 8-position, can dramatically enhance the biological activity from inactive (IC50 >1000 nM) to potent (IC50 = 150 nM).
Influence of Substituent Effects on Biological Activity Profiles
The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of their substituents. The strategic placement of electron-donating or electron-withdrawing groups, as well as bulky or compact moieties, can fine-tune the interaction of these molecules with their biological targets.
In the context of PI3Kα inhibition, the nature of the substituent at the 8-position of the 6-methylimidazo[1,2-a]pyridine core plays a critical role. The transition from a simple bromo substituent to a pyridinesulfonamide group at this position dramatically increases the inhibitory potency. nih.gov This suggests that the electronic properties and the potential for hydrogen bonding interactions introduced by the pyridinesulfonamide group are crucial for high-affinity binding to the target kinase.
Furthermore, modifications at the 2-position also contribute to the activity profile. While the carboxamide derivatives with various cyclic amines at this position did not show significant activity when the 8-position was substituted with bromine, the combination of a pyrrolidine (B122466) carboxamide at the 2-position and a pyridinesulfonamide at the 8-position resulted in a potent inhibitor. nih.gov This indicates a synergistic effect between the substituents at these two positions.
Pharmacophore Development and Derivation from SAR Data
A pharmacophore model for a specific class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. Based on the SAR data from studies on 2,6,8-substituted imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors, a hypothetical pharmacophore can be proposed. nih.gov
Key features of this pharmacophore would likely include:
A hydrogen bond acceptor: The nitrogen atom in the pyridine (B92270) ring of the imidazo[1,2-a]pyridine core.
A hydrogen bond donor/acceptor region: The carboxamide linkage at the 2-position.
A hydrophobic/aromatic region: The imidazo[1,2-a]pyridine ring system itself, including the methyl group at the 6-position.
A key hydrogen bond acceptor/hydrophobic pocket: The sulfonamide group and the pyridine ring at the 8-position.
The significant increase in potency observed when a pyridinesulfonamide group is introduced at the 8-position strongly suggests that this region of the molecule makes critical interactions with the target protein, likely involving hydrogen bonds and hydrophobic contacts. nih.gov
While a formal pharmacophore model for this compound derivatives has not been explicitly published, the available SAR data provides a solid foundation for its development. Such a model would be invaluable for virtual screening and the design of new, potent, and selective inhibitors.
Rational Design Strategies Based on Ligand-Target Interactions and Binding Site Analysis
The development of potent this compound-based inhibitors heavily relies on rational design strategies informed by an understanding of ligand-target interactions and the topology of the target's binding site.
In the case of PI3Kα inhibitors, the design of 2,6,8-substituted imidazo[1,2-a]pyridines was based on the structure of a known inhibitor, PIK-75. nih.gov The imidazo[1,2-a]pyridine scaffold was chosen as a key element, and modifications at the 2- and 8-positions were explored to optimize interactions with the PI3Kα binding site. nih.gov
Molecular docking studies can provide insights into the binding mode of these inhibitors. For instance, the pyridinesulfonamide group at the 8-position of the most potent compounds is hypothesized to occupy a specific pocket in the PI3Kα binding site, forming key hydrogen bonds with amino acid residues. The carboxamide at the 2-position can also form important interactions with the protein. nih.gov
The general principles of rational drug design applicable to this scaffold include:
Scaffold Hopping: Replacing a known core structure with the this compound scaffold to explore new chemical space and potentially improve properties.
Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site and form favorable interactions.
Fragment-Based Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands based on the this compound core.
Application of Chemoinformatic Tools in SAR Analysis
Chemoinformatic tools are essential for the systematic analysis of SAR data and for guiding the design of new compounds. While specific QSAR (Quantitative Structure-Activity Relationship) studies on this compound derivatives are not extensively reported, the principles of chemoinformatics are implicitly used in the drug discovery process.
Key applications of chemoinformatic tools in the context of this scaffold include:
Database Management: Storing and organizing the chemical structures and associated biological activity data for a series of synthesized compounds.
Calculation of Molecular Descriptors: Quantifying various physicochemical properties of the molecules, such as lipophilicity (logP), molecular weight, polar surface area, and electronic properties. These descriptors can then be correlated with biological activity to build QSAR models.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields of the molecules to their activity. While not specifically reported for the 6,8-dimethyl series, these techniques have been applied to other pyridine derivatives. nih.gov
Virtual Screening: Using pharmacophore models derived from SAR data to search large compound libraries for new molecules that are likely to be active.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to prioritize compounds with favorable drug-like characteristics for further development. nih.gov
The systematic analysis of the data presented in studies on 2,6,8-substituted imidazo[1,2-a]pyridines provides a clear example of how chemoinformatic principles guide the optimization of a lead compound into a potent inhibitor. nih.gov
Advanced Analytical and Bioanalytical Methodologies for 6,8 Dimethylimidazo 1,2 a Pyridine in Research Contexts
Chromatographic Separations and Detection Techniques
Chromatographic methods are central to the analysis of 6,8-Dimethylimidazo[1,2-a]pyridine, offering high-resolution separation of the compound from complex matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.
For a non-polar compound like this compound, reversed-phase HPLC is typically the method of choice. A C18 or C8 column provides a hydrophobic stationary phase that allows for effective separation based on the compound's polarity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The gradient or isocratic elution profile is optimized to ensure a sharp peak shape and adequate retention time.
UV detection is commonly employed for quantification, with the detection wavelength set at the compound's maximum absorbance. For instance, a related compound, zolpidem, which contains the imidazo[1,2-a]pyridine (B132010) core, is detected at 300 nm. excli.de Method validation for purity assessment would involve demonstrating specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
A typical HPLC method for a related imidazo[1,2-a]pyridine derivative, zolpidem, utilized a C8 column with a mobile phase of methanol and 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.7) in a 40:60 (v/v) ratio, with a flow rate of 1 mL/min. excli.de This method demonstrated linearity over a range of 10-1000 ng/mL, with an LOD of 3 ng/mL and an LOQ of 10 ng/mL. excli.de While specific to zolpidem, these parameters provide a strong starting point for the development of a method for this compound.
Table 1: Illustrative HPLC Method Parameters for Imidazo[1,2-a]pyridine Derivatives
| Parameter | Value |
| Column | C8, 5 µm, 125 mm x 4.6 mm i.d. excli.de |
| Mobile Phase | Methanol : 50 mM Ammonium Acetate Buffer (pH 3.7) (40:60, v/v) excli.de |
| Flow Rate | 1.0 mL/min excli.de |
| Detection | UV at 300 nm excli.de |
| Injection Volume | 10 µL excli.de |
| Linearity Range | 10 - 1000 ng/mL excli.de |
| LOD | 3 ng/mL excli.de |
| LOQ | 10 ng/mL excli.de |
This table is based on data for zolpidem, a related imidazo[1,2-a]pyridine compound, and serves as an example.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to increase its volatility and improve its chromatographic behavior. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.
The gas chromatograph separates the derivatized compound from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and provides a unique mass spectrum, which serves as a "fingerprint" for identification. This technique is particularly useful for impurity profiling and metabolic studies where the identification of unknown related substances is required. While specific GC-MS studies on this compound are not prevalent in the literature, the general principles of GC-MS analysis of heterocyclic compounds are well-established.
In cases where this compound or its derivatives exist as enantiomers, Supercritical Fluid Chromatography (SFC) offers a powerful tool for chiral separations. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC.
Chiral stationary phases (CSPs) are employed to resolve the enantiomers. The choice of CSP and the addition of a polar co-solvent (modifier) such as methanol or ethanol (B145695) to the mobile phase are critical for achieving separation. The development of an SFC method would involve screening various chiral columns and optimizing the mobile phase composition and other chromatographic parameters.
Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Compound Separation and Analysis
Capillary Electrophoresis (CE) provides an alternative and often complementary separation technique to HPLC. CE separates compounds based on their charge-to-size ratio in an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be employed. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral molecules.
CE methods are characterized by high efficiency, short analysis times, and low sample and reagent consumption. For instance, capillary electrophoresis with laser-induced fluorescence detection has been used for the direct determination of zolpidem and its metabolites in urine. excli.de Another study developed a sensitive assay for citrate (B86180) using capillary electrophoresis with post-column laser-induced luminescence detection. researchgate.net These examples highlight the potential of CE for the analysis of imidazo[1,2-a]pyridine-containing compounds.
Spectrophotometric and Fluorimetric Methodologies for Detection and Quantification
Spectrophotometric and fluorimetric methods are valuable for the detection and quantification of this compound, leveraging its inherent light-absorbing and emitting properties.
UV-Visible spectrophotometry can be used for straightforward quantification in simple solutions. The method relies on Beer-Lambert's law, where the absorbance of the compound is directly proportional to its concentration. For a related compound, zolpidem tartrate, derivative spectrophotometric methods have been developed for its determination in tablets, with linearity observed in the concentration range of 0.5-20 μg/mL. japsonline.com
Fluorimetry offers higher sensitivity and selectivity compared to spectrophotometry. Many imidazo[1,2-a]pyridine derivatives exhibit fluorescence. researchgate.netnih.govtandfonline.com The development of a fluorimetric method would involve determining the optimal excitation and emission wavelengths. The fluorescence intensity is then measured and correlated to the concentration of the analyte. For example, a novel fluorescent chemosensor based on an imidazo[1,2-a]pyridine-substituted coumarin (B35378) was developed for the selective detection of Cu2+ ions with a detection limit of 4.6 x 10⁻⁸ M. tandfonline.com Another study on an imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe demonstrated its utility in detecting Hg²⁺. researchgate.net These studies underscore the potential of fluorimetry for the sensitive detection of this compound.
Table 2: Spectrophotometric Data for an Imidazo[1,2-a]pyridine Derivative
| Parameter | Method A (Phosphate Buffer pH 6.8) | Method B (Acetate Buffer pH 4.0) |
| Linearity Range | 0.5-20 µg/mL japsonline.com | 0.5-20 µg/mL japsonline.com |
| Regression Equation | y = 0.101x + 0.012 japsonline.com | y = 0.064x + 0.009 japsonline.com |
| Correlation Coefficient (r²) | 0.999 japsonline.com | 0.999 japsonline.com |
| Intra-day Precision (%RSD) | 0.28-0.69 japsonline.com | 0.25-0.82 japsonline.com |
| Inter-day Precision (%RSD) | 0.31-0.73 japsonline.com | 0.26-0.57 japsonline.com |
| Accuracy (% Recovery) | 98.67-99.78 japsonline.com | 98.56-99.83 japsonline.com |
This table is based on data for zolpidem tartrate, a related imidazo[1,2-a]pyridine compound, and serves as an example.
Method Validation and Quality Control in Research Analytical Procedures
The validation of any analytical method used for this compound is crucial to ensure the reliability and accuracy of the generated data. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quality control (QC) samples are routinely analyzed alongside study samples to monitor the performance of the analytical method and ensure the validity of the results. These QC samples are prepared at different concentration levels (low, medium, and high) and are used to assess the accuracy and precision of the method on an ongoing basis.
Future Research Trajectories and Unanswered Questions for 6,8 Dimethylimidazo 1,2 a Pyridine
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The development of efficient and environmentally friendly synthetic methods is crucial for the sustainable production of 6,8-dimethylimidazo[1,2-a]pyridine and its derivatives. While traditional methods exist, contemporary research is focused on greener alternatives that reduce waste, energy consumption, and the use of hazardous reagents.
One promising approach is the use of microwave-assisted synthesis . This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. smolecule.com For the broader class of imidazo[1,2-a]pyridines, multicomponent reactions and oxidative coupling methods are also being explored for their efficiency. smolecule.com
Furthermore, there is a growing emphasis on metal-free synthetic conditions . rsc.org Traditional methods often rely on metal catalysts, which can be expensive and pose environmental concerns. The development of catalyst-free reactions or the use of more benign catalysts is a key area of future research. acs.org The use of water as a solvent or solvent-free conditions are also being investigated to create more environmentally friendly and reproducible synthesis methods for substituted imidazopyridines. researchgate.net
| Synthesis Approach | Advantages | Future Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. smolecule.com | Optimization for large-scale production of this compound. |
| Multicomponent Reactions | High efficiency, combination of readily available starting materials. smolecule.com | Development of one-pot procedures for diverse derivatives. |
| Metal-Free Catalysis | Reduced cost and environmental impact. rsc.orgacs.org | Discovery of new, efficient, and recyclable non-metal catalysts. |
| Green Solvents/Solvent-Free | Environmentally friendly, simplified purification. researchgate.net | Broader application to a wider range of imidazo[1,2-a]pyridine (B132010) derivatives. |
Identification of Undiscovered Biological Targets and Elucidation of New Mechanisms
The imidazo[1,2-a]pyridine scaffold has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai However, for many derivatives, including this compound, the precise molecular targets and mechanisms of action are not fully understood.
Future research will focus on identifying novel biological targets for this compound. For instance, derivatives of the imidazo[1,2-a]pyridine scaffold have shown activity against various cancer cell lines, including melanoma, cervical, and breast cancer. nih.govwaocp.org Studies have pointed to the inhibition of pathways like AKT/mTOR and kinases such as MARK4 as potential mechanisms. rsc.orgnih.gov Further investigation into the specific interactions of this compound with these and other signaling pathways is warranted.
The compound's potential as an inhibitor of enzymes like aldehyde dehydrogenase (ALDH) , particularly the ALDH1A3 isoform implicated in glioblastoma stem cells, represents another exciting avenue of exploration. acs.org The structural data from such studies can provide insights into how the molecule binds to the active site and inform the design of more potent and selective inhibitors. acs.org
Moreover, the activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis, highlights the potential for discovering new anti-infective agents. rsc.orgnih.gov Identifying the specific bacterial targets of this compound could lead to the development of novel antibiotics.
Development of Advanced Probes and Tool Compounds for Biological Systems
The unique chemical structure and biological activity of this compound make it a valuable scaffold for the development of chemical probes and tool compounds. These tools are essential for studying complex biological systems and validating new drug targets.
A derivative, 2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride, has been suggested as a potential research tool that could serve as a precursor for synthesizing other biologically active compounds or as a probe in biochemical studies. The optoelectronic properties of the imidazo[1,2-a]pyridine scaffold, such as high quantum yields and stability, also make it suitable for the development of fluorescent probes for bioimaging. researchgate.net
Future efforts in this area could involve:
Synthesis of fluorescently labeled derivatives of this compound to visualize its distribution and interaction with cellular components.
Development of photoaffinity probes to covalently label and identify its biological targets.
Creation of biotinylated or clickable analogs to facilitate pull-down assays and proteomics studies to uncover its protein binding partners.
These advanced probes will be instrumental in elucidating the mechanism of action of this compound and validating its therapeutic potential.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These computational tools can accelerate the design and optimization of new drug candidates by predicting their biological activity and physicochemical properties.
For the imidazo[1,2-a]pyridine scaffold, Quantitative Structure-Activity Relationship (QSAR) models have been developed using machine learning algorithms to predict the anti-melanoma activity of derivatives. scielo.br These models can identify key structural features that contribute to potency and guide the design of new, more effective compounds. scielo.br In one study, a QSAR model was used to design and predict the activity of nine new analogues with favorable IC50 values. scielo.br
Molecular docking and molecular dynamics simulations are also being used to understand how these compounds interact with their biological targets at an atomic level. rsc.orgacs.org For example, machine learning models have been used to predict the inhibition of QcrB, a key enzyme in Mycobacterium tuberculosis, by imidazopyridine amides. chemrxiv.org
Future research will likely see a greater integration of AI and ML in the development of this compound derivatives. This could include:
Generative models to design novel compounds with desired activity and pharmacokinetic profiles.
Predictive models for off-target effects and toxicity to improve the safety profile of new drug candidates.
Analysis of large biological datasets to identify new potential targets for this scaffold.
| AI/ML Application | Potential Impact on this compound Research |
| QSAR Modeling | Predicts biological activity and guides the design of more potent analogs. scielo.br |
| Molecular Docking/Dynamics | Elucidates binding modes and interactions with biological targets. rsc.orgacs.org |
| Generative Models | Designs novel derivatives with optimized properties. |
| Predictive Toxicology | Assesses potential off-target effects and toxicity early in development. |
Challenges in Translational Research and Overcoming Research Bottlenecks for This Scaffold
Despite the promising biological activities of the imidazo[1,2-a]pyridine scaffold, significant challenges remain in translating these findings from the laboratory to clinical applications. These bottlenecks often relate to the compound's pharmacokinetic properties, potential for toxicity, and formulation difficulties.
One of the primary challenges is optimizing the pharmacokinetic profile of these compounds. This includes improving their absorption, distribution, metabolism, and excretion (ADME) properties. For example, while some imidazo[1,2-a]pyridine derivatives show potent anti-tuberculosis activity, their development into effective drugs requires improving their in vivo efficacy and pharmacokinetic profiles. acs.org Research has shown that the linearity and lipophilicity of substituents can play a critical role in this optimization. acs.org The in vivo pharmacokinetics of some derivatives have been evaluated in mice, which is a crucial step in preclinical development. acs.orgresearchgate.net
Another significant hurdle is ensuring the safety and minimizing the toxicity of new drug candidates. While some derivatives have shown low cytotoxicity in normal cell lines, a thorough toxicological evaluation is essential before they can be considered for human use. researchgate.net
Formulation and drug delivery also present challenges. The solubility and stability of the compound can impact its bioavailability and therapeutic efficacy. The development of novel formulations, such as nanoparticle-based delivery systems, could help to overcome these issues. ekb.eg
Overcoming these bottlenecks will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, toxicology, and formulation science. Continued research into the structure-activity and structure-property relationships of the imidazo[1,2-a]pyridine scaffold will be essential for the successful development of new and effective therapies based on this compound.
Q & A
Q. What are the common synthetic strategies for preparing 6,8-dimethylimidazo[1,2-a]pyridine derivatives?
The synthesis of this compound derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. Key methods include:
- Multicomponent reactions : Efficient for introducing substituents at the 2 and 3 positions, enabling rapid diversification .
- Suzuki coupling : Used to attach aryl groups (e.g., 4-cyanophenylboronic acid) to the core structure, as demonstrated in the synthesis of 2,6-bis(4-cyanophenyl)-imidazo[1,2-a]pyridine derivatives .
- Halogenation and functionalization : Alpha-haloketones are employed to modify the amino group of polymer-bound intermediates, followed by halogenation at specific positions (e.g., 3-position) .
Q. How is structural characterization of this compound derivatives performed?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves hydrogen bonding (C–H⋯N, C–H⋯π) and π-stacking interactions critical for crystal packing .
- NMR spectroscopy : Assigns substituent positions (e.g., methyl groups at 6 and 8 positions) and confirms regioselectivity .
- Mass spectrometry (HRMS) : Validates molecular weights and purity, as seen in the characterization of tetrahydroimidazo[1,2-a]pyridine derivatives .
Q. What biological activities are associated with this compound derivatives?
These derivatives exhibit broad pharmacological potential:
- Anticancer activity : Compound 72 (H3C-N-[N-(5-methylpyrazol-4-yl)-6,8-dimethylimidazo[1,2-a]pyridine]-carboxamide) inhibits ERK2 (IC50 = 73–89 nM) and PI3Kα (IC50 = 38–824 nM), demonstrating kinase-targeted efficacy .
- Antimicrobial and antitubercular activity : Derivatives like dimethylimidazo[1,2-a]pyridine-3-carboxamide show nanomolar potency against Mycobacterium tuberculosis .
- Anti-inflammatory properties : Imidazo[1,2-a]pyridine scaffolds reduce pro-fibrotic and inflammatory markers in preclinical models .
Advanced Research Questions
Q. How do substituent variations influence the structure-activity relationship (SAR) of this compound derivatives?
SAR studies highlight the importance of substituent positioning:
- R1/R2 modifications : In compounds 73–75, replacing R1 (alkyl/aryl) and R2 (electron-withdrawing groups) alters ERK2/PI3Kα inhibition. For example, compound 73 (R1 = methyl, R2 = chloro) achieves IC50 = 38 nM for PI3Kα, while bulky R1 groups reduce activity .
- Carboxamide vs. cyano groups : Carboxamide derivatives (e.g., compound 72) enhance solubility and target engagement compared to cyano-substituted analogues .
Q. What mechanistic insights exist for the anti-inflammatory activity of this compound derivatives?
In vivo studies reveal:
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
Discrepancies in IC50 values (e.g., PI3Kα inhibition ranging from 38–824 nM) arise from:
- Assay conditions : Variations in ATP concentrations or enzyme isoforms (e.g., PI3Kα vs. PI3Kγ) .
- Compound solubility : Poor aqueous solubility of hydrophobic derivatives may artificially inflate IC50 values in cell-free assays .
- Validation : Cross-referencing with orthogonal assays (e.g., cellular proliferation or dual read-out methods) is critical .
Q. What advanced analytical methods are used to evaluate imidazo[1,2-a]pyridine derivatives in complex biological systems?
- Dual read-out assays : Combines fluorescent reporters (e.g., TOPred for bacterial growth) and spectrophotometric analysis to assess potency against M. tuberculosis in 96-well formats .
- Molecular docking and dynamics : Predict binding modes to targets like ERK2, guiding rational design of inhibitors with improved affinity .
Q. How do crystallographic studies inform the design of this compound derivatives?
X-ray data reveal:
- Intermolecular interactions : π-stacking and C–H⋯N bonds stabilize crystal lattices, which can be exploited to enhance solid-state stability for formulation .
- Conformational flexibility : Substituents at the 3-position (e.g., carboxamide) adopt orientations that optimize target binding while minimizing steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
